molecular formula C22H30CuN2O2 B079875 N-tert-Butylsalicylideneamine CAS No. 13986-34-0

N-tert-Butylsalicylideneamine

Cat. No.: B079875
CAS No.: 13986-34-0
M. Wt: 177.24 g/mol
InChI Key: IALHDHKAEPAYBE-HJWRWDBZSA-N
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Description

N-tert-Butylsalicylideneamine is a useful research compound. Its molecular formula is C22H30CuN2O2 and its molecular weight is 177.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151132. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-tert-Butylsalicylideneamine (NTBSA) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Synthesis of this compound

This compound is synthesized through the condensation reaction between salicylaldehyde and tert-butylamine. The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent, and catalyst to enhance yield and purity. In recent studies, high-performance liquid chromatography (HPLC) has been employed to monitor the reaction progress effectively.

Biological Activity Overview

The biological activity of NTBSA has been explored across various domains, including:

  • Antimicrobial Properties : NTBSA exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 4 µg/mL against resistant strains like Staphylococcus aureus .
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. NTBSA's ability to scavenge free radicals makes it a candidate for further exploration in neuroprotective therapies .
  • Anticancer Potential : Preliminary studies indicate that NTBSA may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, suggesting a potential mechanism for cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship of NTBSA is critical for understanding its biological efficacy. Modifications at the aromatic ring or the amine group can significantly influence its biological profile. For instance:

  • Steric Effects : The presence of the tert-butyl group enhances lipophilicity, which may improve membrane penetration and bioavailability .
  • Functional Group Variations : Altering substituents on the salicylidene moiety can lead to variations in antimicrobial potency and selectivity against different bacterial strains.

Case Studies

  • Antimicrobial Efficacy : A series of derivatives based on NTBSA were synthesized and tested against various pathogens. The results indicated that certain modifications led to enhanced activity against Clostridium difficile and Escherichia coli, with MIC values ranging from 4 to 16 µg/mL .
  • Neuroprotective Effects : In vitro studies demonstrated that NTBSA could protect neuronal cells from oxidative damage induced by amyloid-beta aggregates, suggesting its potential role in Alzheimer's disease therapy .
  • Cancer Cell Studies : Research involving NTBSA showed that it could inhibit cell proliferation in several cancer cell lines, likely due to its ability to induce apoptosis through oxidative stress pathways .

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialMIC = 4 µg/mL against MRSA
AntioxidantScavenges free radicals
AnticancerInduces apoptosis in cancer cells

Properties

IUPAC Name

2-(tert-butyliminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,3)12-8-9-6-4-5-7-10(9)13/h4-8,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISGSYSKVKLMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=CC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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